molecular formula C13H10BrF3O3 B1418749 ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate CAS No. 1160474-50-9

ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Cat. No. B1418749
M. Wt: 351.11 g/mol
InChI Key: KCIRVZYXBZXZLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be planar due to the conjugated system of the chromene ring. The presence of electronegative atoms like fluorine and bromine would create regions of high electron density, making it polar .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom could be displaced in a nucleophilic substitution reaction. The trifluoromethyl group might undergo reactions typical for organofluorine compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a precursor in synthesizing various novel 2H-Chromene derivatives. These derivatives show promising cytotoxic activity against human cancer cell lines, indicating potential applications in cancer treatment. For example, some derivatives like compounds 5f, 5g, 5l, and 5q exhibited significant cytotoxic activity at concentrations below 20 µM (Reddy et al., 2014).

Chemical Synthesis and Structural Analysis

  • This compound plays a role in the Knoevenagel condensation process, where it's used to synthesize various 3-(trifluoroacetyl)coumarins. These coumarins have been obtained through the recyclization of chromenes, showcasing the versatility of ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate in chemical synthesis (Chizhov et al., 2008).

Catalytic and Reaction Studies

  • The compound is integral in the synthesis of 2,2-difluoro-2H-chromenes, formed from tandem reactions under specific conditions. It serves as a reactant in processes involving salicylaldehyde derivatives, highlighting its role in facilitating complex chemical reactions (Ou et al., 2013).

Antimicrobial and Anti-biofilm Activities

  • It has been used to create amide functionalized 2H-chromene derivatives. These derivatives have been studied for their antimicrobial properties against various bacteria and fungi, with some showing promising results in inhibiting bio-film activities. This indicates potential uses in developing new antimicrobial agents (Reddy et al., 2015).

Molecular and Crystallographic Studies

  • Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is also significant in molecular structure studies. Its structure has been determined through techniques like X-ray crystallography, aiding in the understanding of its chemical behavior and potential applications in various fields (Kirillov et al., 2015).

Future Directions

The future research directions would depend on the compound’s observed activities. If it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical agent .

properties

IUPAC Name

ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF3O3/c1-2-19-12(18)9-6-7-5-8(14)3-4-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIRVZYXBZXZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
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ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
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ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
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ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
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ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
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ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Citations

For This Compound
1
Citations
Y Zhang, WX Dan, J Liu, MD Tortorella, Z Tu… - Open Organic …, 2013 - academia.edu
Palladium-Catalyzed Synthesis of Trimethylsilyl Substituted Benzopyran Derivatives Page 1 Send Orders of Reprints at reprints@benthamscience.net The Open Organic Chemistry …
Number of citations: 3 www.academia.edu

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